2-Hydroxy-5,7-dimethylquinoline-4-carboxylic acid
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Overview
Description
2-Hydroxy-5,7-dimethylquinoline-4-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline family Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5,7-dimethylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid (PPA) or sulfuric acid. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5,7-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Formation of quinoline-4,5-dione derivatives
Reduction: Formation of 2-hydroxy-5,7-dimethylquinoline-4-methanol
Substitution: Formation of halogenated or nitrated quinoline derivatives
Scientific Research Applications
2-Hydroxy-5,7-dimethylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimalarial agents.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5,7-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The hydroxyl and carboxylic acid groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyquinoline-4-carboxylic acid
- 5,7-Dimethylquinoline-4-carboxylic acid
- 2-Hydroxy-5-methylquinoline-4-carboxylic acid
Uniqueness
2-Hydroxy-5,7-dimethylquinoline-4-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, along with two methyl groups at the 5 and 7 positions. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogues .
Properties
IUPAC Name |
5,7-dimethyl-2-oxo-1H-quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-6-3-7(2)11-8(12(15)16)5-10(14)13-9(11)4-6/h3-5H,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJHOQBEQVNFSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)NC2=C1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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